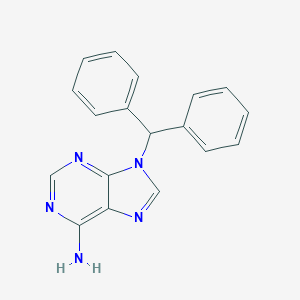
9-Benzhydryladenine
Description
9-Benzhydryladenine (C₁₉H₁₇N₅) is a purine derivative characterized by a benzhydryl (diphenylmethyl) group attached to the N⁹ position of the adenine scaffold. This structural modification confers unique physicochemical and biochemical properties, making it a subject of interest in enzyme interaction studies and drug metabolism research. Notably, this compound exhibits a type II binding spectrum with cytochrome P-450 enzymes, facilitating the formation of 1-N-oxide metabolites . Its benzhydryl substituent enhances steric bulk and lipophilicity compared to simpler alkyl or aryl analogues, influencing substrate-enzyme interactions and metabolic pathways .
Properties
CAS No. |
122365-34-8 |
|---|---|
Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
9-benzhydrylpurin-6-amine |
InChI |
InChI=1S/C18H15N5/c19-17-15-18(21-11-20-17)23(12-22-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H2,19,20,21) |
InChI Key |
JXSMDTQDKIEIHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
Other CAS No. |
122365-34-8 |
Synonyms |
9-benzhydrylpurin-6-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Biochemical Properties of Adenine Derivatives
Biochemical Interactions and Metabolic Pathways
- This compound vs. 9-Benzyladenine: Both feature aromatic substituents, but the benzhydryl group in this compound induces a stronger type II binding with P-450, promoting 1-N-oxide formation, whereas 9-Benzyladenine shows mixed binding (Type I at low concentrations, Type II at high concentrations) and negligible N-oxidation . This difference is attributed to the steric and electronic effects of the benzhydryl moiety. Synthesis: 9-Benzyladenine requires multi-step synthesis from acyclic precursors (e.g., 5-amino-1-benzyl-4-cyanoimidazole) with low yields (~30–40%), while this compound synthesis involves specialized protocols due to its bulkier substituent .
This compound vs. 9-Trityladenine :
- This compound vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


